(R)-4-Phenyl-3-propionyloxazolidin-2-one
Overview
Description
This would involve a detailed explanation of the compound, including its molecular formula, structure, and any known aliases or names it goes by in scientific literature.
Synthesis Analysis
This section would detail the methods and processes used to synthesize the compound, including any necessary reagents or catalysts.Molecular Structure Analysis
Here, the molecular structure of the compound would be analyzed, often using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would include information on the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Chiral Auxiliary in Asymmetric Synthesis :
- It has been used as an effective chiral auxiliary for stereoselective conjugate additions, aiding in the asymmetric synthesis of compounds like antifungal and antibacterial agents, such as (−)-Aplysillamide B (Davies, Sanganee, & Szolcsányi, 1999).
- The compound has facilitated the development of highly effective chiral auxiliaries for cycloaddition reactions (Robiette, Cheboub-Benchaba, Peeters, & Marchand-Brynaert, 2003).
Synthesis of Amino Acid Derivatives :
- In the realm of amino acid chemistry, this compound underwent 1,3-dipolar cycloaddition to yield a protected isoxazoline amino acid, demonstrating regiospecificity and high stereoselectivity in the process (Kelly‐Basetti, Mackay, Pereira, Savage, & Simpson, 1994).
Preparation of Fluorescent Compounds :
- It has been used in the synthesis of fluorescent compounds, illustrating its versatility in creating optically active molecules with potential applications in various fields (Tang & Verkade, 1996).
Enzymatic Synthesis Applications :
- This compound has been synthesized using enzymatic methods, highlighting its role in biocatalysis and the production of intermediates for potent cholesterol absorption inhibitors (Singh, Goel, Rai, & Banerjee, 2013).
Quantitative Structure-Activity Relationship (QSAR) Studies :
- In QSAR studies, this compound has contributed to understanding the antibacterial activity of 3-aryloxazolidin-2-ones, offering insights into the design of new potent molecules (Karki & Kulkarni, 2001).
Synthesis of Novel Chiral Allenamides :
- The compound has been employed in the practical synthesis of novel chiral allenamides, demonstrating its utility in stereoselective and cycloaddition reactions (Xiong, Tracey, Grebe, Mulder, & Hsung, 2005).
Synthesis and Biological Activity Studies :
- It has been used in synthesizing azetidinones and thiazolidinones linked to indole nucleus, where these compounds were evaluated for their antimicrobial, antioxidant, and cytotoxic activities, showcasing the compound's
Inhibitors of Monoamine Oxidase Type A :
- Derivatives of (R)-4-Phenyl-3-propionyloxazolidin-2-one have been synthesized as inhibitors of monoamine oxidase type A, indicating its potential application in the treatment of depression (Mai, Artico, Esposito, Sbardella, Massa, Befani, Turini, Giovannini, & Mondovì, 2002).
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial properties, specifically in the synthesis of (R)-(-)-4-Phenyl-2 oxazolidinone based azetidinones, which exhibited significant antibacterial activity against various bacteria (Baruah, Puzari, Sultana, & Barman, 2018).
Novel Oxazolidinone Antibacterial Agents :
- Novel oxazolidinone analogs, including (R)-4-Phenyl-3-propionyloxazolidin-2-one derivatives, have shown potent antibacterial activities against various clinically important human pathogens in vitro studies (Zurenko, Yagi, Schaadt, Allison, Kilburn, Glickman, Hutchinson, Barbachyn, & Brickner, 1996).
Safety And Hazards
This section would detail any known safety concerns or hazards associated with the compound, including toxicity data and handling precautions.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been fully explored.
For a specific compound, each of these sections would be based on a thorough review of the relevant scientific literature. Unfortunately, without more specific information on “®-4-Phenyl-3-propionyloxazolidin-2-one”, I’m unable to provide a more detailed analysis. If you have information about another compound or a different name for this compound, I’d be happy to help further!
properties
IUPAC Name |
(4R)-4-phenyl-3-propanoyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZVFKRBBHHHSX-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@@H](COC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461256 | |
Record name | (R)-4-Phenyl-3-propionyloxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Phenyl-3-propionyloxazolidin-2-one | |
CAS RN |
160695-26-1 | |
Record name | (R)-4-Phenyl-3-propionyloxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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